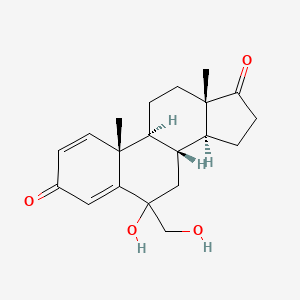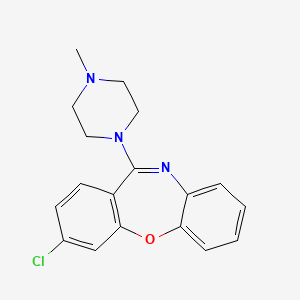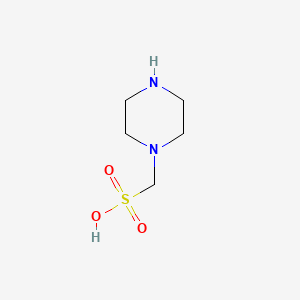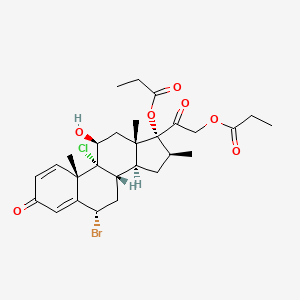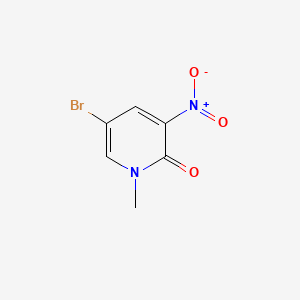
5-Bromo-1-methyl-3-nitropyridin-2(1H)-one
Vue d'ensemble
Description
5-Bromo-1-methyl-3-nitropyridin-2(1H)-one, commonly known as 5-bromo-MNP, is a heterocyclic compound that has been widely studied due to its potential medicinal and industrial applications. It is a pyridin-2-one derivative with a bromine substituent, and has been used in various research areas such as organic synthesis, medicinal chemistry, and drug design. 5-bromo-MNP is a versatile compound with a wide range of applications in various fields, and has been widely studied for its potential medicinal and industrial uses.
Applications De Recherche Scientifique
Large-Scale Synthesis
5-Bromo-2-nitropyridine, closely related to 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one, has been synthesized on a large scale via hydrogen peroxide oxidation. This process was optimized for large-scale production, showing the chemical's importance in industrial applications (Agosti et al., 2017).
Spectroscopic Analysis
The Fourier transform Raman and Fourier transform infrared spectra of 5-bromo-2-nitropyridine were studied, providing detailed vibrational analysis. These studies are essential for understanding the chemical and physical properties of such compounds (Sundaraganesan et al., 2005).
Synthesis of Anticancer Intermediates
1-methyl-3-(5-nitropyridin-2-yl) urea, an intermediate for small molecule anticancer drugs, was synthesized in high yield. This process demonstrates the compound's potential in the development of pharmaceuticals (Zhang et al., 2019).
Computational Analysis for Drug Development
Computational calculations were performed on 5-bromo-3-nitropyridine-2-carbonitrile, which is structurally similar to 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one. These studies included molecular structure, energy calculations, and biological importance, highlighting the compound's potential in drug development (Arulaabaranam et al., 2021).
Drug Solubility Enhancement
4-Hydroxy-6-methyl-3-nitropyridin-2(1H)-one, a compound with similar structural features, was used to form amine salts to enhance solubility, a crucial step in medicinal chemistry. This process is indicative of the broader applications of such compounds in improving drug solubility and bioavailability (Machado et al., 2013).
Propriétés
IUPAC Name |
5-bromo-1-methyl-3-nitropyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-8-3-4(7)2-5(6(8)10)9(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWZQRFZMKHGOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680575 | |
| Record name | 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-methyl-3-nitropyridin-2(1H)-one | |
CAS RN |
153888-45-0 | |
| Record name | 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

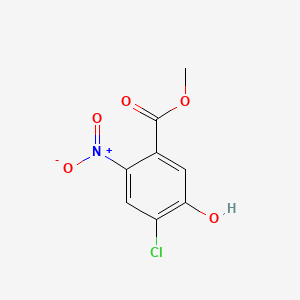
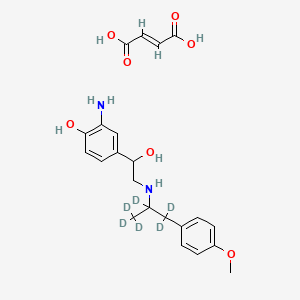
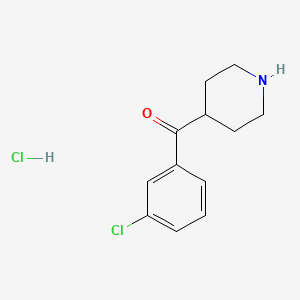
![methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B586458.png)



